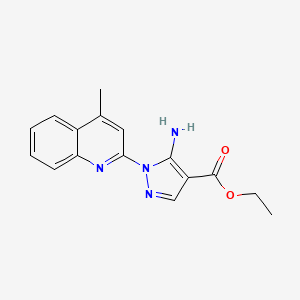

ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a 4-methylquinolin-2-yl substituent. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The ethyl carboxylate group at the 4-position of the pyrazole ring contributes to solubility and metabolic stability, making it a versatile intermediate for further derivatization .

Properties

IUPAC Name |

ethyl 5-amino-1-(4-methylquinolin-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-3-22-16(21)12-9-18-20(15(12)17)14-8-10(2)11-6-4-5-7-13(11)19-14/h4-9H,3,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLADONJJNKOAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3C(=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-methylquinoline-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . Additionally, it may interact with DNA or proteins, leading to its anticancer effects .

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in the substituents attached to the pyrazole core. These variations influence physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Structural Modifications and Heterocyclic Systems

Key Observations :

- Quinoline vs. Pyridine: Quinoline derivatives (e.g., 4-methylquinolin-2-yl) exhibit stronger π-π interactions than pyridine analogs, likely enhancing target binding .

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and fluorine (electron-withdrawing) substituents modulate electronic properties and solubility .

- Heterocyclic vs. Aromatic Substituents: Quinoline/pyridine systems offer planar rigidity, while phenyl groups provide simpler synthetic routes .

Key Observations :

- Regioselectivity: Ethoxymethylenecyanoacetate-based methods yield 5-amino-pyrazole-4-carboxylates with high regiochemical control .

- Scalability: One-pot syntheses (e.g., quinoxaline derivatives) are industrially viable but may require optimization for quinoline systems .

Physicochemical Properties

Key Observations :

- Crystallography: Pyridine and quinoline derivatives exhibit extensive hydrogen bonding (N–H⋯O/N) and π-π stacking, enhancing thermal stability .

- Solubility: Fluorophenyl and sulfamoylphenyl derivatives show improved solubility in organic solvents compared to quinoline analogs .

Q & A

Q. What are the optimal synthetic routes for ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with appropriate hydrazines. For example, analogous pyrazole-carboxylates are synthesized by reacting ethyl 2-cyano-3-ethoxyacrylate with arylhydrazines (e.g., 4-methylquinolin-2-yl hydrazine) in ethanol under reflux . A critical step involves the use of isopentyl nitrite for diazotization to stabilize the pyrazole ring, as demonstrated in related compounds . Key parameters include solvent choice (e.g., tetrahydrofuran or ethanol), temperature control (reflux conditions), and inert atmospheres to minimize side reactions .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the pyrazole ring substitution pattern and ester group integrity. For example, the amino group at position 5 and quinoline substitution at position 1 produce distinct splitting patterns .

- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. The asymmetric unit in analogous compounds contains two molecules stabilized by intermolecular hydrogen bonds (e.g., O–H···N and N–H···O interactions) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns of the ester and quinoline moieties .

Q. How should researchers address stability issues during synthesis and storage?

- Methodological Answer :

- Synthesis Stability : Use anhydrous solvents (e.g., tetrahydrofuran) and inert atmospheres (nitrogen) to prevent hydrolysis of the ester group .

- Storage : Store at low temperatures (-20°C) in amber vials to avoid photodegradation. Lyophilization is recommended for long-term storage of derivatives .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- Combined DFT and Experimental Analysis : Optimize the molecular geometry using density functional theory (DFT) and compare calculated NMR chemical shifts with experimental data to identify discrepancies caused by crystal packing effects .

- Twinned Data Refinement : Use SHELXL for refining high-resolution or twinned crystallographic data to resolve overlapping peaks in X-ray diffractograms .

Q. What computational methods are suitable for studying electronic properties and reactivity?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using Gaussian09 at the B3LYP/6-311G(d,p) level to predict nucleophilic/electrophilic sites. For example, the amino group at position 5 and ester moiety are key reactive centers .

- Molecular Dynamics Simulations : Simulate solvation effects in polar solvents (e.g., DMSO) to assess conformational stability .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the quinoline (e.g., 4-methyl vs. 4-fluoro) and pyrazole rings (e.g., ester vs. carboxylic acid) to assess biological activity changes. For example, fluorinated analogs show enhanced metabolic stability .

- Bioactivity Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease targets) and correlate results with computational docking scores (AutoDock Vina) .

Q. What crystallographic software and validation protocols are recommended for structural analysis?

- Methodological Answer :

- Software : Use SHELX for refinement (SHELXL) and structure solution (SHELXD). ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .

- Validation : Apply the IUCr CheckCIF tool to validate crystallographic data, ensuring ADPs and bond lengths comply with international standards .

Q. How can hydrogen-bonding interactions in the crystal lattice inform drug design?

- Methodological Answer :

- Intermolecular Interaction Mapping : Analyze hydrogen bonds (e.g., N–H···O and C–H···π) using Mercury software. For example, the amino group forms strong N–H···O bonds with adjacent carboxylate oxygens, enhancing crystal stability .

- Solubility Prediction : Correlate lattice energy (calculated via PLATON) with experimental solubility in solvents like DMSO or methanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.